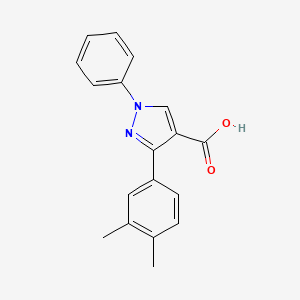

3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 3,4-dimethylphenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-8-9-14(10-13(12)2)17-16(18(21)22)11-20(19-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEIVZUPCFKWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate in the presence of potassium carbonate (K2CO3) and ethanol as the solvent . The reaction proceeds through the formation of an intermediate pyrazole, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones or aldehydes, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Research indicates that this compound exhibits significant activity against various fungal strains, making it a candidate for developing new antifungal agents. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antifungal efficacy .

Case Study: Synthesis and Testing

A study conducted by Du et al. synthesized a series of pyrazole amides derived from this compound, evaluating their antifungal properties. The results demonstrated that certain derivatives showed improved potency compared to traditional antifungal medications, indicating a promising avenue for further research and development .

Agricultural Applications

2. Pesticide Development

The compound has been identified as an important intermediate in the synthesis of novel pesticides. Its structural features contribute to the development of compounds with high efficacy and low toxicity profiles. Pyrazole derivatives are particularly valued in agriculture for their ability to target specific pests while minimizing environmental impact.

Case Study: Novel Pesticide Formulations

Research has shown that formulations containing this compound exhibit strong insecticidal activity against agricultural pests. These formulations have been tested in field trials, demonstrating significant reductions in pest populations while maintaining safety for non-target organisms .

Data Table: Comparative Efficacy of Pyrazole Derivatives

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, microbial growth, or other cellular functions.

Comparison with Similar Compounds

Anti-Tubercular Activity

Pyrazole derivatives with 3,4-dimethylphenyl substituents have demonstrated anti-tubercular activity. For example, dihydropyrimidines containing 3,4-dimethylphenyl groups exhibited potency against Mycobacterium tuberculosis H37Rv, surpassing isoniazid in some cases .

Physicochemical Comparisons

- Melting Points : While melting point data for the target compound is unavailable, structurally related acrylic acid derivatives (e.g., 3-(2-chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid) exhibit high melting points (~201–202°C), suggesting that pyrazole carboxylic acids may similarly display high thermal stability .

- Solubility : The trifluoromethyl group in 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid enhances lipophilicity, whereas the target compound’s dimethylphenyl group balances hydrophobicity and steric bulk .

Research and Development Implications

The structural versatility of pyrazole-4-carboxylic acids allows for tailored modifications to optimize bioactivity. For instance:

- Halogenation : Chlorophenyl analogues (e.g., ) may enhance binding affinity in target enzymes.

- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., ) improve metabolic resistance and membrane permeability.

- Steric Effects : Bulky groups like isopropylphenyl () could modulate selectivity in receptor interactions.

Biological Activity

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, with the chemical formula and a molecular weight of 292.33 g/mol, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antibacterial properties, supported by data tables and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 292.33 g/mol |

| CAS Number | 956753-11-0 |

Anti-inflammatory Activity

Recent studies have indicated that compounds within the pyrazole family exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes.

Research Findings

- IC50 Values : In comparative studies, certain pyrazole derivatives demonstrated IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL against COX enzymes, indicating effective anti-inflammatory properties comparable to standard drugs like diclofenac sodium .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. The structure-activity relationship (SAR) analysis emphasizes that modifications in the phenyl ring significantly influence cytotoxicity.

Case Studies

- Cell Line Studies : In vitro studies showed that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells.

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Pyrazole derivatives have been tested against Gram-positive and Gram-negative bacteria.

Findings

- Minimum Inhibitory Concentration (MIC) : Certain pyrazole compounds exhibited MIC values as low as 32 µg/mL against Bacillus cereus and Micrococcus luteus, surpassing the activity of traditional antibiotics like streptomycin .

Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as substituted phenylhydrazines and β-keto esters or diketones. For example, a related pyrazole-4-carboxylic acid derivative was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis of the ester intermediate to yield the carboxylic acid . Modifications to the substituents (e.g., 3,4-dimethylphenyl) can be introduced by selecting appropriate arylhydrazines or modifying reaction conditions. Yield optimization often requires careful control of stoichiometry, solvent (e.g., xylene or ethanol), and reflux duration .

Q. How can spectroscopic techniques (NMR, IR, XRD) characterize the structure of this compound?

- XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including bond angles and dihedral angles between aromatic rings. For example, in a structurally similar pyrazole derivative, XRD confirmed the planar pyrazole ring and the orientation of substituents .

- NMR : and NMR identify substituent environments. The carboxylic acid proton typically appears as a broad peak at δ ~12 ppm, while aromatic protons from phenyl groups resonate between δ 7.0–8.5 ppm.

- IR : A strong absorption band near 1680–1700 cm confirms the C=O stretch of the carboxylic acid group .

Q. What pharmacological activities are associated with pyrazole-4-carboxylic acid derivatives?

Pyrazole-4-carboxylic acids are explored for anti-inflammatory , anti-cancer , and enzyme inhibitory activities. For instance, analogs with substituted phenyl groups exhibit activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways . Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to targets like kinases or oxidoreductases, as seen in fragment-based screening of related heterocycles .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on molecular geometry be resolved?

Discrepancies between experimental (XRD) and theoretical (DFT-optimized) geometries often arise from solvent effects or crystal packing forces . For example, in a study of a related pyrazole derivative, gas-phase DFT calculations predicted a non-planar structure, whereas XRD revealed planarity due to intermolecular hydrogen bonding in the solid state . To address this:

Q. What strategies improve the yield of the hydrolysis step in synthesizing the carboxylic acid?

The hydrolysis of ester intermediates (e.g., ethyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate) to the carboxylic acid can be optimized by:

Q. How can impurities in the final product be identified and quantified?

- HPLC-MS : Detect and quantify byproducts such as unhydrolyzed esters or dimerized species.

- Elemental analysis : Verify stoichiometric purity (e.g., C, H, N content).

- Recrystallization : Use solvent mixtures (e.g., methanol/water) to remove polar impurities, as described for structurally related pyrazole derivatives .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect can be modeled to predict metabolic stability .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites, as applied to fluvastatin analogs in oxidoreductase studies .

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl groups) affect biological activity?

- Methyl groups enhance lipophilicity and metabolic stability, as seen in COX-2 inhibitors .

- Electron-withdrawing groups (e.g., -CF) may increase binding affinity to polar enzyme pockets. For example, trifluoromethyl-substituted pyrazoles showed improved anti-microbial activity compared to methyl analogs .

- Isosteric replacements (e.g., replacing methyl with ethyl) can be evaluated via SAR studies to balance potency and solubility .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.